An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-3-iodo-8-methylquinolin-4-ol
An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-3-iodo-8-methylquinolin-4-ol
Introduction: Situating a Novel Scaffold in Modern Drug Discovery
The quinolone scaffold is a cornerstone of medicinal chemistry, renowned for its broad spectrum of biological activities, from potent antibacterial agents to promising anticancer and antiviral candidates.[1][2][3] The strategic introduction of a fluorine atom, particularly at the C6 position, was a watershed moment in the development of the fluoroquinolone class of antibiotics, dramatically enhancing their potency and antibacterial spectrum.[2] This guide focuses on a specific, highly functionalized derivative: 6-Fluoro-3-iodo-8-methylquinolin-4-ol .
The presence of three distinct functional groups—a fluorine at C6, an iodine at C3, and a methyl group at C8—on the core quinolin-4-ol structure suggests a molecule designed for nuanced biological interactions and as a versatile platform for further chemical modification. The iodine atom, in particular, serves as a valuable synthetic handle for introducing additional complexity via cross-coupling reactions, while the methyl and fluoro groups finely tune the molecule's electronic and steric properties.
This document provides a comprehensive technical overview of the core chemical and physical properties of 6-Fluoro-3-iodo-8-methylquinolin-4-ol, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its structural attributes, predicted physicochemical parameters, a plausible synthetic strategy, and its potential biological context, grounded in the established pharmacology of the fluoroquinolone class.
Section 1: Core Chemical Identity and Structural Attributes
6-Fluoro-3-iodo-8-methylquinolin-4-ol exists in a tautomeric equilibrium with its more stable keto form, 6-Fluoro-3-iodo-8-methyl-1H-quinolin-4-one. For the purposes of nomenclature and database referencing, the quinolin-4-one form is commonly used.
| Identifier | Value | Source |
| IUPAC Name | 6-fluoro-3-iodo-8-methyl-1H-quinolin-4-one | [4] |
| CAS Number | 1600411-95-7 | [4] |
| Molecular Formula | C₁₀H₇FINO | [4] |
| Molecular Weight | 303.07 g/mol | [4] |
| Canonical SMILES | CC1=CC(=CC2=C1NC=C(C2=O)I)F | [4] |
Chemical Structure and Tautomerism
The structure features a bicyclic quinolone core. The fluorine at C6 enhances binding to bacterial gyrase, the iodine at C3 provides a site for synthetic elaboration, and the methyl group at C8 influences the conformation and electronic environment of the aromatic system.
Caption: Keto-enol tautomerism of the quinolone core.
Section 2: Physicochemical Characteristics and Drug-Likeness
The calculated physicochemical properties of a molecule are critical predictors of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These parameters offer valuable insights for drug development professionals.
| Property | Predicted Value | Significance in Drug Development |
| XLogP3-AA | 2.7 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability without excessive accumulation in fatty tissues. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | A low TPSA (< 140 Ų) is correlated with good oral bioavailability. This value suggests excellent potential for absorption. [4] |
| Hydrogen Bond Donor Count | 1 | The N-H group can participate in hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptor Count | 3 | The carbonyl oxygen, fluorine, and nitrogen atoms can act as H-bond acceptors, influencing solubility and target binding. [4] |
| Rotatable Bond Count | 0 | The rigid, planar structure can lead to higher binding affinity and specificity for a target protein, but may also limit conformational flexibility. |
| Heavy Atom Count | 14 | [4] |
Expert Interpretation: The combination of moderate lipophilicity (XLogP3) and low polar surface area (TPSA) is highly desirable in drug candidates. It suggests that 6-Fluoro-3-iodo-8-methylquinolin-4-ol is likely to have good oral bioavailability and the ability to cross cellular membranes to reach intracellular targets, such as bacterial DNA gyrase. The rigid scaffold is typical for kinase inhibitors and other enzyme-targeted drugs, where high-affinity binding in a well-defined pocket is required.
Section 3: Plausible Synthetic Pathway and Chemical Reactivity
While a specific published synthesis for this exact molecule is not readily available, a plausible and efficient route can be designed based on established quinolone synthesis methodologies, such as the Gould-Jacobs reaction. [1]
Proposed Synthesis Workflow
The synthesis would logically begin with a substituted aniline, which undergoes cyclization to form the quinolone core, followed by iodination.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices:
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Starting Material: 4-Fluoro-2-methylaniline is selected because it already contains the required fluoro and methyl groups in the correct positions relative to the amine, which will become N1 of the quinoline ring.
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Gould-Jacobs Reaction: This is a robust and widely used method for constructing the quinolone core from anilines. The thermal cyclization step is often high-yielding and avoids the need for expensive metal catalysts. [1]* Iodination: The C3 position of the quinolin-4-one ring is electron-rich and susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, making it a suitable choice for this transformation.
Key Reactive Sites
The molecule offers several sites for further chemical derivatization:
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C3-Iodo Group: This is the most versatile handle. The carbon-iodine bond can readily participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide variety of aryl, alkyl, or alkynyl substituents. This is a key strategy for library synthesis in lead optimization.
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N1-Amide Proton: The N-H group can be deprotonated and alkylated or acylated to explore the SAR at this position, a common modification in the development of quinolone antibiotics.
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Aromatic Ring: The benzene portion of the quinoline ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct any new groups to specific positions.
Section 4: Anticipated Spectroscopic Profile
No experimental spectra for this compound are publicly available. However, based on its structure, we can predict its key spectroscopic features. This predictive analysis is a crucial skill for chemists in confirming the identity of newly synthesized compounds.
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¹H NMR:
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Methyl Group (C8-CH₃): A singlet is expected around δ 2.3-2.6 ppm.
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Aromatic Protons (H5, H7): Two protons on the fluoro-substituted ring will appear as doublets or doublets of doublets in the aromatic region (δ 7.0-8.0 ppm), showing coupling to each other and long-range coupling to the fluorine atom.
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Vinyl Proton (H2): The proton at the C2 position will likely be a sharp singlet, shifted downfield (δ 8.0-8.5 ppm) due to the influence of the adjacent nitrogen and carbonyl group.
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Amide Proton (N1-H): A broad singlet, likely further downfield (> δ 10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR:
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Carbonyl Carbon (C4): A signal in the range of δ 170-180 ppm.
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Iodinated Carbon (C3): A signal significantly shielded (shifted upfield) to around δ 80-90 ppm, a characteristic effect of a heavy atom like iodine.
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Fluorinated Carbon (C6): A large doublet with a ¹J(C-F) coupling constant of approximately 240-250 Hz, which is a definitive indicator of a fluorine-bound aromatic carbon. [5] * Other Aromatic Carbons: Signals will appear in the typical aromatic region (δ 110-150 ppm), with smaller C-F couplings observable for carbons two and three bonds away from the fluorine atom.
-
-
Infrared (IR) Spectroscopy:
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N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
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C=O Stretch (Amide): A strong, sharp absorption band around 1650-1670 cm⁻¹.
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C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
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Section 5: Potential Applications & Biological Context
The structural motifs within 6-Fluoro-3-iodo-8-methylquinolin-4-ol strongly suggest its potential as a bioactive compound, primarily within the well-established domain of fluoroquinolone antibacterial agents.
Mechanism of Action as a Fluoroquinolone
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase (Topoisomerase II) and Topoisomerase IV. [2][6][7]* In Gram-Negative Bacteria: The primary target is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a process vital for relieving torsional stress during replication.
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In Gram-Positive Bacteria: The primary target is Topoisomerase IV, which is crucial for decatenating (separating) newly replicated daughter chromosomes.
Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-stranded DNA breaks and ultimately triggering bacterial cell death. [7]
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- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. mdpi.com [mdpi.com]
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- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. Fluoroquinolones: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
